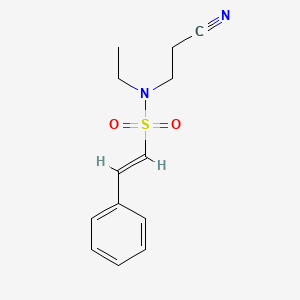

(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-2-15(11-6-10-14)18(16,17)12-9-13-7-4-3-5-8-13/h3-5,7-9,12H,2,6,11H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXBJSQVSAHGEA-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with N-ethyl-2-cyanoethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: New sulfonamide derivatives with varied substituents.

Scientific Research Applications

(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyanoethyl and ethyl substituents may also contribute to the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related sulfonamide derivatives (Table 1), highlighting key differences in substituents, molecular properties, and hypothesized functional implications.

Table 1: Comparative Overview of Sulfonamide Derivatives

Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Substituent Analysis and Functional Implications

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound: The 2-cyanoethyl group introduces a strong electron-withdrawing effect via the cyano (-CN) moiety, which may enhance the sulfonamide’s acidity and electrophilicity. This could favor interactions with nucleophilic targets (e.g., cysteine residues in enzymes) .

- The cyano group here is distal to the sulfonamide, limiting its direct electronic effects on the sulfonamide nitrogen .

Heterocyclic vs. Aliphatic Substituents

- Thiomorpholinoethyl Derivative (): The thiomorpholine ring (containing sulfur) may improve metabolic stability compared to aliphatic chains.

- However, steric bulk from the furans might reduce membrane permeability .

Molecular Weight and Size Considerations

- The target compound (MW ~275.3) is smaller than the compared derivatives (MW 316.4–378.5), suggesting better bioavailability and easier diffusion across biological membranes. Larger derivatives (e.g., thiomorpholinoethyl, MW 378.5) may exhibit prolonged half-lives due to reduced clearance rates .

Biological Activity

Overview

(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide is an organic compound belonging to the sulfonamide class. This compound is characterized by a sulfonamide group attached to a phenylethenesulfonamide backbone, along with cyanoethyl and ethyl substituents. Its unique structure suggests potential biological activities that merit exploration.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.34 g/mol

- CAS Number : 1281687-27-1

Synthesis

The synthesis typically involves the reaction of 2-phenylethenesulfonyl chloride with N-ethyl-2-cyanoethylamine under basic conditions, commonly using solvents such as dichloromethane or tetrahydrofuran. The reaction is facilitated by bases like triethylamine or sodium hydroxide, ensuring complete conversion of reactants into the desired product.

The biological activity of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The cyanoethyl and ethyl groups may enhance binding affinity and specificity, influencing the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide exhibit antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, thus demonstrating potential as antibacterial agents.

Anticancer Potential

In vitro studies suggest that this compound may possess anticancer properties by inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the cyanoethyl group may contribute to its efficacy against various cancer cell lines.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a broad-spectrum antibiotic.

-

Anticancer Activity :

- A recent investigation assessed the cytotoxic effects of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide on human cancer cell lines, including breast and lung cancer. The results showed a dose-dependent reduction in cell viability, suggesting its role as an effective anticancer agent through apoptosis induction.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Ethyl-2-phenylethenesulfonamide | Lacks cyanoethyl group | Limited antibacterial activity |

| N-(2-Cyanoethyl)-2-phenylethenesulfonamide | Lacks ethyl group | Moderate activity |

| (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide | Contains both cyanoethyl and ethyl groups | Enhanced antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.